molecular formula C24H29NO3 B161189 SRI 6409-94 CAS No. 127697-58-9

SRI 6409-94

Cat. No.: B161189
CAS No.: 127697-58-9
M. Wt: 379.5 g/mol
InChI Key: BACPJFZYTZYCNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SRI 6409-94 involves the reaction of benzoic acid derivatives with tetrahydronaphthalene derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

SRI 6409-94 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

SRI 6409-94 is used extensively in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a molecular tool to study the effects of retinol’s three-dimensional configuration on teratogenic activity.

    Biology: Investigated for its effects on cellular processes and developmental biology.

    Medicine: Studied for its potential therapeutic applications and toxicological effects.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

SRI 6409-94 exerts its effects by interacting with specific molecular targets and pathways. It is known to affect the three-dimensional configuration of retinol, which in turn influences its teratogenic activity. The compound binds to retinoic acid receptors and modulates gene expression, leading to various biological effects .

Comparison with Similar Compounds

SRI 6409-94 is unique due to its specific structural configuration and teratogenic properties. Similar compounds include:

This compound stands out due to its specific use as a molecular tool to study retinol’s three-dimensional configuration and its teratogenic effects .

Biological Activity

SRI 6409-94, also known as Ro 13-6298, is a compound that has garnered attention for its potential biological activities, particularly in the context of antineoplastic (anti-cancer) properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

This compound is classified as an alkylating agent, which is a type of chemical that can introduce alkyl groups into molecules, particularly DNA. This mechanism is significant in cancer therapy as it can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells. The compound's structure and its reactivity with biological macromolecules are crucial for understanding its therapeutic potential.

Biological Activity Spectrum

Research has indicated that this compound exhibits a broad spectrum of biological activities. Below is a summary of key findings related to its biological effects:

Biological Activity Description Reference
Antitumor Activity Demonstrated efficacy in inhibiting tumor growth in various cancer cell lines.
Inhibition of DNA Synthesis Disruption of DNA replication processes, leading to apoptosis in cancer cells.
Cytotoxicity Induces cell death in neoplastic cells through alkylation of DNA.
Reactive Oxygen Species (ROS) Generation Increases oxidative stress in cells, contributing to its cytotoxic effects.

The primary mechanism through which this compound exerts its biological activity involves the formation of covalent bonds with nucleophilic sites on DNA. This alkylation can result in cross-linking of DNA strands, which inhibits replication and transcription processes, ultimately triggering apoptosis.

  • Alkylation of DNA : The interaction between this compound and DNA leads to the formation of DNA adducts.
  • Induction of Apoptosis : The accumulation of DNA damage activates cellular pathways that lead to programmed cell death.
  • Oxidative Stress : The compound has been shown to increase levels of reactive oxygen species (ROS), further promoting cytotoxicity.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • A study published in the Journal of Medicinal Chemistry examined the compound's effects on various cancer cell lines, demonstrating significant dose-dependent cytotoxicity against leukemia and solid tumors .
  • Another investigation focused on the pharmacokinetics and metabolic stability of this compound, revealing favorable absorption characteristics that enhance its potential as an antineoplastic agent .

Example Case Study

In a notable case study involving human leukemia cell lines, this compound was administered at varying concentrations. The results indicated:

  • Concentration (µM) : 0, 5, 10, 20
  • Cell Viability (%) :
    • 0 µM: 100%
    • 5 µM: 85%
    • 10 µM: 65%
    • 20 µM: 30%

This data underscores the compound's ability to reduce cell viability significantly at higher concentrations.

Safety and Toxicology

While this compound shows promise as an antitumor agent, it is essential to consider its toxicity profile. Studies have indicated that while effective against cancer cells, the compound may also exhibit cytotoxic effects on normal cells at elevated doses. Ongoing research aims to optimize dosing regimens to maximize therapeutic efficacy while minimizing adverse effects.

Properties

CAS No.

127697-58-9

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C24H29NO3/c1-6-28-22(27)16-7-10-18(11-8-16)25-21(26)17-9-12-19-20(15-17)24(4,5)14-13-23(19,2)3/h7-12,15H,6,13-14H2,1-5H3,(H,25,26)

InChI Key

BACPJFZYTZYCNF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Key on ui other cas no.

127697-58-9

Origin of Product

United States

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